molecular formula C8H14N4O2 B13628942 Methyl 2-amino-2-methyl-4-(1h-1,2,4-triazol-1-yl)butanoate

Methyl 2-amino-2-methyl-4-(1h-1,2,4-triazol-1-yl)butanoate

Cat. No.: B13628942
M. Wt: 198.22 g/mol
InChI Key: VHZBLSOQAKWRDX-UHFFFAOYSA-N
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Description

Methyl 2-amino-2-methyl-4-(1H-1,2,4-triazol-1-yl)butanoate is a synthetic amino acid derivative featuring a 1,2,4-triazole moiety attached to the fourth carbon of a methyl-substituted butanoate backbone. The compound combines a nitrogen-rich heterocycle (1,2,4-triazole) with a branched ester structure, which may influence its physicochemical properties, such as solubility and lipophilicity, as well as its biological interactions.

Properties

Molecular Formula

C8H14N4O2

Molecular Weight

198.22 g/mol

IUPAC Name

methyl 2-amino-2-methyl-4-(1,2,4-triazol-1-yl)butanoate

InChI

InChI=1S/C8H14N4O2/c1-8(9,7(13)14-2)3-4-12-6-10-5-11-12/h5-6H,3-4,9H2,1-2H3

InChI Key

VHZBLSOQAKWRDX-UHFFFAOYSA-N

Canonical SMILES

CC(CCN1C=NC=N1)(C(=O)OC)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-2-methyl-4-(1h-1,2,4-triazol-1-yl)butanoate typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cycloaddition reaction between an azide and an alkyne.

    Amino Acid Derivative Formation: The triazole ring is then attached to an amino acid derivative through a series of condensation reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would typically include:

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-2-methyl-4-(1h-1,2,4-triazol-1-yl)butanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted triazole derivatives .

Scientific Research Applications

Methyl 2-amino-2-methyl-4-(1h-1,2,4-triazol-1-yl)butanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-amino-2-methyl-4-(1h-1,2,4-triazol-1-yl)butanoate involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzyme active sites, inhibiting their activity. This interaction can disrupt biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Triazole-Containing Amino Acid Derivatives

a) β-(1,2,4-Triazol-1-yl)-L-alanine and Metabolites
  • Structure: These compounds feature a triazole ring attached to the β-carbon of alanine, differing from the target compound’s butanoate backbone and methyl-substituted α-carbon.
  • Function: β-(1,2,4-triazol-1-yl)-L-alanine is a metabolite of the fungicide myclobutanil, highlighting the role of triazole-amino acid hybrids in plant protection .
b) Methyl 2-(bis(tert-butoxycarbonyl)amino)-3-(1H-1,2,4-triazol-1-yl)-propanoate
  • Structure: A propanoate ester with a triazole on the third carbon and tert-butoxycarbonyl (Boc)-protected amino groups.
  • Synthesis : Prepared via Michael addition of 1H-1,2,4-triazole to a dehydroalanine derivative .
  • Comparison: The Boc-protected amino group and propanoate chain contrast with the target compound’s unprotected amino group and longer butanoate chain, which may enhance steric hindrance and alter binding interactions.

Benzoimidazole-Based Butanoate Esters ()

Ethyl 4-(5-(benzyl(2-hydroxyethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate (Compound 2)
  • Structure: A butanoate ester linked to a benzoimidazole core with benzyl and hydroxyethyl substituents.
  • Function : Synthesized via reductive amination and epoxide reactions, these compounds are intermediates in medicinal chemistry but lack a triazole moiety .

Thiazole-Containing Benzoic Acids ()

2-(2-Methyl-1,3-thiazol-4-yl)benzoic Acid
  • Structure : A benzoic acid derivative with a methylthiazole substituent.
  • The carboxylic acid group contrasts with the target’s methyl ester, affecting solubility and ionization at physiological pH .

Complex Triazole Pharmaceuticals ()

Itraconazole-Related Substances
  • Structure : Large molecules with multiple triazole rings, dioxolane groups, and chlorophenyl substituents.
  • Function : Antifungal agents with broad-spectrum activity.
  • Key Difference : The target compound’s simplicity (single triazole, shorter chain) may limit potency compared to these pharmaceuticals but could improve synthetic accessibility and metabolic clearance .

Data Table: Structural and Functional Comparison

Compound Name Backbone Heterocycle Key Substituents Potential Application Reference
Target Compound Butanoate 1,2,4-triazole Methyl ester, α-methylamine Agrochemicals/Pharmaceuticals
β-(1,2,4-Triazol-1-yl)-L-alanine Alanine 1,2,4-triazole None (metabolite) Plant protection
Ethyl 4-(5-(benzyl(2-hydroxyethyl)amino)... Butanoate Benzoimidazole Benzyl, hydroxyethyl Medicinal intermediate
2-(2-Methyl-1,3-thiazol-4-yl)benzoic acid Benzoic acid Thiazole Methylthiazole Research reagent
Itraconazole-related substances Complex Multiple triazoles Chlorophenyl, dioxolane Antifungal therapy

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